molecular formula C20H22N2O4S B284483 ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

Cat. No. B284483
M. Wt: 386.5 g/mol
InChI Key: GSYJGNQQJFDWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various areas of research, including medicinal chemistry, drug discovery, and molecular biology.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate for lab experiments is its potential as a lead compound for drug discovery. It has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One direction is to further investigate its potential as a treatment for cancer, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an anti-inflammatory agent in the treatment of chronic inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug development.

Synthesis Methods

The synthesis of Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4-methylthiophene-3-carboxylic acid, followed by cyclization with ethyl acetoacetate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate

InChI

InChI=1S/C20H22N2O4S/c1-5-25-15-9-7-14(8-10-15)16-13(4)27-18-17(16)19(23)22(11-21-18)12(3)20(24)26-6-2/h7-12H,5-6H2,1-4H3

InChI Key

GSYJGNQQJFDWKR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)C(C)C(=O)OCC)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)C(C)C(=O)OCC)C

Origin of Product

United States

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